(1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylicacid
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Overview
Description
(1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylicacid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazine ring fused with a pyrrolo ring, making it a bicyclic structure. The presence of the tert-butoxycarbonyl (Boc) protecting group is significant in organic synthesis, particularly in peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylicacid typically involves multiple steps, starting from simpler precursors. One common method is the cyclization of appropriate precursors under controlled conditions. The tert-butoxycarbonyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylicacid is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
The compound may be used in the study of biological systems, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules can be harnessed to design drugs with specific properties.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the Boc protecting group is particularly useful in peptide synthesis, which is crucial for developing peptide-based drugs.
Industry
Industrially, the compound can be used in the production of various materials, including polymers and coatings. Its reactivity and stability make it suitable for a range of applications.
Mechanism of Action
The mechanism of action of (1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylicacid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group can protect reactive sites during chemical reactions, allowing for selective modifications.
Comparison with Similar Compounds
Similar Compounds
(1S,8aS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylicacid: Lacks the Boc protecting group, making it more reactive.
tert-Butoxycarbonyl-pyrrolo[1,2-a]pyrazine: Similar structure but different ring fusion.
Boc-protected amino acids: Share the Boc group but have different core structures.
Uniqueness
The uniqueness of (1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylicacid lies in its specific ring structure and the presence of the Boc protecting group. This combination provides a balance of reactivity and stability, making it a versatile compound in various fields.
Properties
IUPAC Name |
(1S,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-8-7-14-6-4-5-9(14)10(15)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17)/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDOYCRTQCMJBH-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCCC2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2CCC[C@H]2[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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